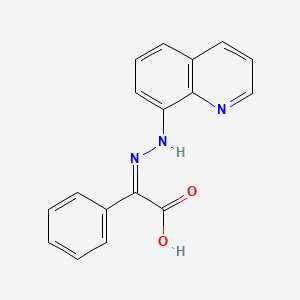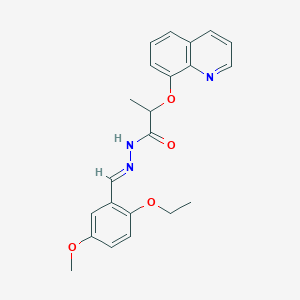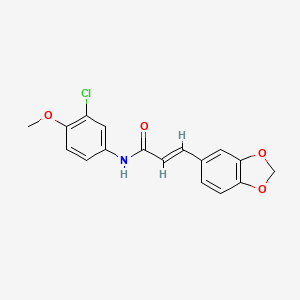
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide, also known as BMD-135, is a synthetic compound that belongs to the family of acrylamide derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. In a study by Zhang et al., 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was found to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. In addition, 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was also found to downregulate the expression of Bcl-2, an anti-apoptotic protein, and upregulate the expression of Bax, a pro-apoptotic protein, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In a study by Li et al., 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two important mediators of inflammation. In addition, 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was also found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes involved in the production of NO and PGE2, respectively. These findings suggest that 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has potent anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide is its high yield and purity obtained through the synthesis method. This allows for reproducibility and consistency in lab experiments. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. This can be overcome by formulating 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide in a suitable solubilizing agent or by using alternative routes of administration.
Zukünftige Richtungen
There are several future directions for the research of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative disorders and autoimmune diseases. Another direction is to optimize the synthesis method to improve the yield and purity of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide. Furthermore, the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of novel formulations and delivery systems for 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide may enhance its bioavailability and efficacy in vivo.
Synthesemethoden
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with 3-chloro-4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Zhang et al., 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. demonstrated that 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-21-14-6-4-12(9-13(14)18)19-17(20)7-3-11-2-5-15-16(8-11)23-10-22-15/h2-9H,10H2,1H3,(H,19,20)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLXJVRGSIWWET-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


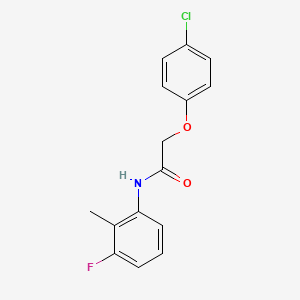
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)


![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)

![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
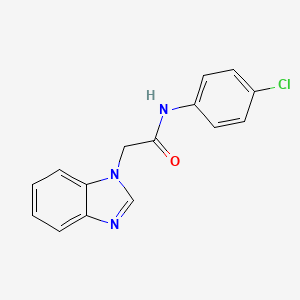
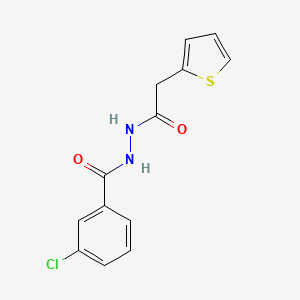
![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)
